molecular formula C13H13NO2S B2708683 N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 869950-48-1

N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No. B2708683
CAS RN: 869950-48-1
M. Wt: 247.31
InChI Key: AWFOJZJTUDVDFF-UHFFFAOYSA-N
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Description

“N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine” is a chemical compound with the CAS Number: 869950-48-1 . It has a molecular weight of 247.32 . The IUPAC name for this compound is N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-thienylmethyl)amine .


Physical And Chemical Properties Analysis

“N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine” is a solid or viscous liquid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A series of compounds related to the query chemical, including N-phenyl and N-alkyl/aralkyl derivatives, have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents showed potent activity against bacterial and fungal strains, indicating the relevance of these compounds in developing new antimicrobial drugs (Bikobo et al., 2017). Similarly, the synthesis and evaluation of antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone revealed that these compounds exhibit significant antimicrobial properties (Patel & Patel, 2017).

Corrosion Inhibition

The application of thiophene Schiff base compounds as corrosion inhibitors has been demonstrated. A study on the adsorption and corrosion inhibition of a newly synthesized thiophene Schiff base on mild steel in acidic solutions found that these compounds are efficient corrosion inhibitors, with their effectiveness increasing with concentration (Daoud et al., 2014).

Biofilm Inhibition and Cytotoxicity

Research into N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides has shown that these compounds inhibit bacterial biofilms and exhibit mild cytotoxicity. This suggests their potential application in developing strategies to combat biofilm-associated infections and in cancer research (Abbasi et al., 2020).

Biological Evaluation

Compounds containing benzimidazole ligands, including N,N-donor benzimidazole ligands and their Pd(II) and Pt(II) complexes, have been synthesized and evaluated for their biological activities. These studies focus on their potential as anticancer compounds, investigating their spectral, electrochemical properties, and biological activities, including antibacterial and cytotoxic effects against various cancer cell lines (Ghani & Mansour, 2011).

Safety and Hazards

The safety information for “N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine” indicates that it has GHS07 pictograms and the signal word is “Warning”. The hazard statements are H315-H319 .

Future Directions

The future directions for “N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine” and similar compounds could involve further structural optimization and development as potential fungicides . Additionally, these compounds could be used for further development in the field of organic semiconductors .

properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-11(17-7-1)9-14-10-3-4-12-13(8-10)16-6-5-15-12/h1-4,7-8,14H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFOJZJTUDVDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine

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